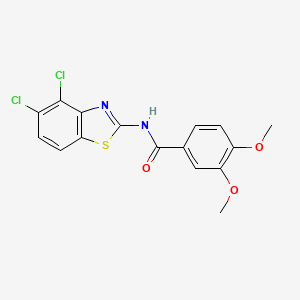

N-(4,5-dichloro-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide

Description

N-(4,5-Dichloro-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide is a benzothiazole-derived compound featuring a 4,5-dichloro-substituted benzothiazole core linked to a 3,4-dimethoxybenzamide moiety. Key structural attributes include:

- Benzothiazole ring: A heterocyclic scaffold known for its role in agrochemicals and medicinal chemistry.

- Dichloro substituents: The 4,5-dichloro groups may enhance lipophilicity and binding affinity to biological targets.

- Dimethoxybenzamide: A polar substituent that could influence solubility and intermolecular interactions.

Properties

IUPAC Name |

N-(4,5-dichloro-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12Cl2N2O3S/c1-22-10-5-3-8(7-11(10)23-2)15(21)20-16-19-14-12(24-16)6-4-9(17)13(14)18/h3-7H,1-2H3,(H,19,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXOJOXOUTRYKMR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)NC2=NC3=C(S2)C=CC(=C3Cl)Cl)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12Cl2N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4,5-dichloro-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is part of a broader class of benzothiazole derivatives known for their diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 367.26 g/mol. The structure features a benzothiazole moiety substituted with dichloro groups and a dimethoxybenzamide group, which is critical for its biological activity.

Anticancer Activity

Research has indicated that benzothiazole derivatives exhibit significant anticancer properties. A study focusing on similar compounds demonstrated that modifications in the benzothiazole structure can enhance anticancer efficacy against various cancer cell lines. For instance:

- Cell Lines Tested : The compound was evaluated against human epidermoid carcinoma (A431) and non-small cell lung cancer (A549, H1299) using the MTT assay.

- Results : Significant inhibition of cell proliferation was observed at low micromolar concentrations. The compound also induced apoptosis and arrested the cell cycle in these cancer cells.

The mechanism of action appears to involve the inhibition of key signaling pathways such as AKT and ERK, which are crucial for cancer cell survival and proliferation .

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has been noted for its anti-inflammatory effects. In vitro studies using macrophage cell lines (RAW264.7) showed that the compound significantly reduced the expression levels of pro-inflammatory cytokines such as IL-6 and TNF-α. This dual action positions it as a candidate for therapies targeting both cancer and inflammation .

Structure-Activity Relationship (SAR)

The biological activity of benzothiazole derivatives is often linked to their structural components.

| Structural Feature | Impact on Activity |

|---|---|

| Dichloro substitution | Enhances binding affinity to target proteins |

| Dimethoxy groups | Increases lipophilicity and cellular uptake |

| Benzamide linkage | Contributes to receptor binding interactions |

Modifications to these features can lead to variations in biological activity, suggesting that careful design can optimize therapeutic efficacy .

Case Studies

- Study on Benzothiazole Derivatives : A series of benzothiazole compounds were synthesized and evaluated for their anticancer properties. Among them, compounds with similar structural motifs to this compound exhibited promising results in inhibiting tumor growth in preclinical models .

- Inflammation Model : In a model of inflammation induced in RAW264.7 cells, the compound significantly downregulated inflammatory markers when treated at concentrations ranging from 1 to 4 μM. This suggests its potential application in diseases characterized by chronic inflammation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes critical distinctions between N-(4,5-dichloro-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide and related compounds:

Key Structural and Functional Insights :

Core Heterocycle Differences: The benzothiazole core in the target compound contrasts with oxadiazole (e.g., ) or pyridine (e.g., diflufenican ) scaffolds. Benzothiazoles are associated with diverse bioactivities, including pesticidal effects, whereas oxadiazoles often exhibit antimicrobial properties .

Substituent Effects :

- 3,4-Dimethoxybenzamide : This group introduces electron-donating methoxy groups, which may increase solubility relative to halogenated analogs like etobenzanid . However, the dichloro-benzothiazole core likely reduces overall polarity compared to oxadiazole derivatives .

- Comparison with Etobenzanid : Both compounds feature dichloroaryl groups, but etobenzanid’s ethoxymethoxy side chain may enhance soil mobility in herbicidal applications , whereas the target compound’s benzothiazole core could prioritize enzyme inhibition.

Synthetic and Crystallographic Data :

- The synthesis of oxadiazole-thione derivatives (e.g., ) involves multi-step reactions, including cyclization and thionation, which differ from benzothiazole amidation pathways.

- Single-crystal X-ray data for the oxadiazole analog (R factor = 0.050 ) confirms structural precision, suggesting similar rigor would apply to characterizing the target compound.

Q & A

Basic Questions

Q. What are the standard synthetic routes for preparing N-(4,5-dichloro-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide?

- Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting substituted benzothiazole amines with activated carboxylic acid derivatives (e.g., acid chlorides). For example, refluxing 4,5-dichloro-1,3-benzothiazol-2-amine with 3,4-dimethoxybenzoyl chloride in ethanol under acidic conditions (e.g., glacial acetic acid) yields the target compound. Purification is achieved via solvent evaporation and recrystallization .

- Key Parameters :

- Reaction time: 4–8 hours.

- Solvent: Ethanol or DMF.

- Catalyst: Glacial acetic acid or triethylamine.

Q. How is the compound characterized structurally and chemically?

- Structural Analysis : Single-crystal X-ray diffraction (SC-XRD) is critical for confirming the molecular geometry. For example, orthorhombic crystal systems (space group P222) with unit cell parameters (a = 6.0171 Å, b = 15.3120 Å, c = 18.1493 Å) are reported for analogous benzothiazole derivatives .

- Spectroscopic Methods :

- ¹H/¹³C NMR : Aromatic protons appear at δ 6.8–8.1 ppm, methoxy groups at δ 3.8–3.9 ppm, and benzothiazole protons at δ 7.2–7.5 ppm .

- IR : Stretching vibrations for amide C=O (~1650 cm⁻¹) and benzothiazole C-S (~680 cm⁻¹) .

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., bond-length discrepancies) be resolved during structure refinement?

- Methodology : Use software like SHELXL for iterative refinement. Discrepancies in bond lengths (e.g., C–C = 0.003–0.007 Å) or thermal parameters can be addressed by:

Adjusting weighting schemes in least-squares refinement.

Validating hydrogen atom positions via difference Fourier maps.

Applying multi-scan absorption corrections (e.g., SADABS) to mitigate data collection artifacts .

- Example : For a related oxadiazole derivative, refinement with SHELXL achieved an R factor of 0.050 and wR factor of 0.108, confirming high data accuracy .

Q. What experimental strategies optimize the compound’s bioactivity in antiproliferative assays?

- Approach :

Structure-Activity Relationship (SAR) : Modify substituents on the benzothiazole (e.g., chloro vs. methoxy groups) and benzamide moieties to enhance target binding. For instance, dichloro substitution increases electrophilicity, potentially improving DNA intercalation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.